molecular formula C20H22N4O B2851166 4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide CAS No. 900006-39-5

4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide

Cat. No.: B2851166
CAS No.: 900006-39-5
M. Wt: 334.423
InChI Key: KRPVVJCIAODAME-UHFFFAOYSA-N
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Description

4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives

    Reduction: Formation of reduced indole derivatives

    Substitution: Formation of substituted benzyl derivatives

Mechanism of Action

The mechanism of action of 4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. It binds to tubulin, a protein involved in cell division, and inhibits its polymerization, thereby disrupting the formation of microtubules . This leads to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with other proteins and enzymes involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide is unique due to its specific structure, which combines an indole moiety with a piperazine ring and a benzyl group. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research.

Properties

IUPAC Name

4-benzyl-N-(1H-indol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c25-20(22-19-14-21-18-9-5-4-8-17(18)19)24-12-10-23(11-13-24)15-16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPVVJCIAODAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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